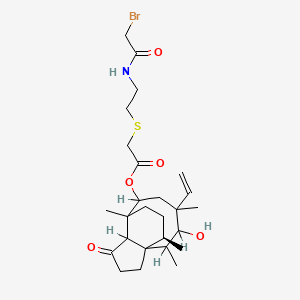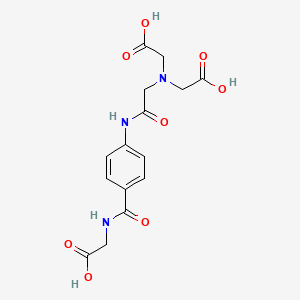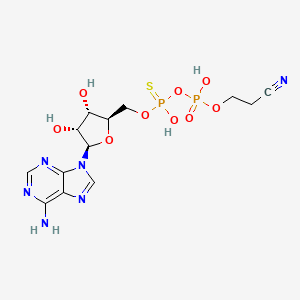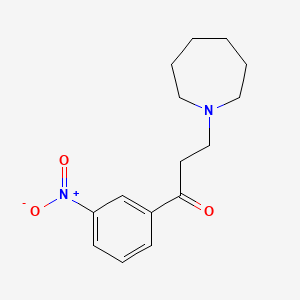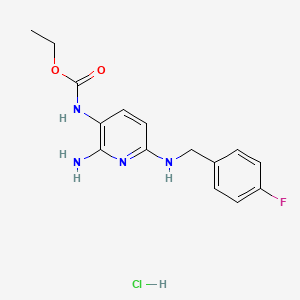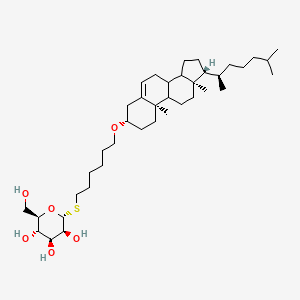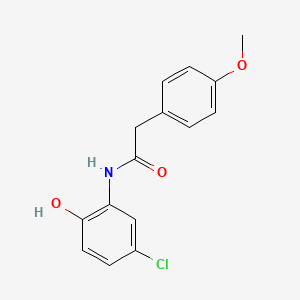
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide is a member of acetamides.
Aplicaciones Científicas De Investigación
Metabolism in Human and Rat Liver Microsomes
Research has investigated the metabolism of chloroacetamide herbicides, including compounds related to N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide, in human and rat liver microsomes. This includes a study of acetochlor, alachlor, butachlor, and metolachlor, revealing complex metabolic pathways potentially leading to carcinogenic compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Green Synthesis Applications
The compound N-(3-Amino-4-methoxyphenyl)acetamide, a variant of the specified chemical, is used in the green synthesis of azo disperse dyes. A novel Pd/C catalyst developed by Zhang Qun-feng (2008) demonstrates this application in methanol and water, achieving high selectivity and activity (Zhang Qun-feng, 2008).
Herbicide Reception and Activity in Agriculture
Studies have explored the reception and activity of herbicides like acetochlor and metolachlor, which share a similar structural framework with the specified chemical, in agricultural settings. These herbicides, applied to wheat straw, demonstrated varying degrees of soil reception and herbicidal activity, relevant to crop production (Banks & Robinson, 1986).
Chemical Structure and Synthesis
Research into the synthesis and structure of related compounds, such as N-(2-hydroxyphenyl)acetamide, offers insights into the chemical properties and potential applications of N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide. This includes studies on silylated derivatives and their synthesis (Nikonov et al., 2016).
Inhibition of Fatty Acid Synthesis
Chloroacetamides like alachlor and metazachlor have been studied for their role in inhibiting fatty acid synthesis in green algae, which could provide insights into the biochemical pathways and effects of similar compounds (Weisshaar & Böger, 1989).
Anticancer Properties
Research on derivatives of similar compounds, such as 2-chloro-N-(aryl substituted) acetamide derivatives, highlights potential applications in anticancer treatments. These studies involve the synthesis and characterization of compounds for cytotoxicity testing on various cancer cell lines (Vinayak et al., 2014).
Propiedades
Nombre del producto |
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide |
|---|---|
Fórmula molecular |
C15H14ClNO3 |
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
N-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO3/c1-20-12-5-2-10(3-6-12)8-15(19)17-13-9-11(16)4-7-14(13)18/h2-7,9,18H,8H2,1H3,(H,17,19) |
Clave InChI |
MVLSKDWUTDAVET-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)O |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






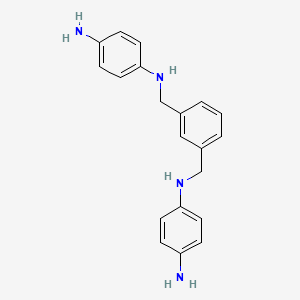

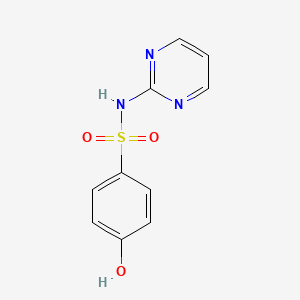
![5-O-[2-[4-[(2R)-2,3-bis[(3,5-dinitrobenzoyl)oxy]propoxy]phenyl]ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1194278.png)
